5-Cyclopentylbarbituric Acid

Description

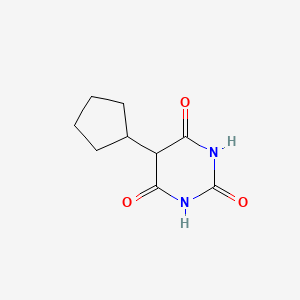

5-Cyclopentylbarbituric Acid is a hypothetical barbiturate derivative characterized by a cyclopentyl substituent at the 5-position of the barbituric acid core. Barbiturates generally act as central nervous system depressants, with substituents at the 5-position dictating their lipophilicity, metabolic stability, and therapeutic duration .

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

5-cyclopentyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C9H12N2O3/c12-7-6(5-3-1-2-4-5)8(13)11-9(14)10-7/h5-6H,1-4H2,(H2,10,11,12,13,14) |

InChI Key |

XHOSPXWHUFOMAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2C(=O)NC(=O)NC2=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Synthetic Preparation

5-Cyclopentylbarbituric acid is synthesized via condensation reactions between substituted malonic acid derivatives and urea precursors. A representative protocol involves:

-

Reactants : Cyclopentyl-substituted malonic acid derivative (e.g., 1-cyclopentylmalonic acid) and urea or thiourea.

-

Conditions : Acidic or basic catalysis (e.g., acetic anhydride, sodium ethoxide) under reflux .

-

Yield : Up to 95% purity after vacuum distillation (b.p. 172°C at 0.5 mmHg) .

Alkylation and Functionalization

The C-5 cyclopentyl group and N-1/N-3 positions enable selective alkylation:

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form complex heterocycles:

-

Reaction with aldehydes and isocyanides :

-

Spirooxindole formation :

Derivatization for Bioassays

Functionalization for analytical applications includes:

-

Fluorescent conjugates :

-

Immunogen synthesis :

Oxidation and Tautomerism

-

TBHP-mediated oxidation : In MCRs with methylarenes and dimedone, tert-butyl hydroperoxide (TBHP) oxidizes methyl groups to form chromene derivatives (e.g., 109 ) with yields up to 98% .

-

Tautomerism in DMSO : Keto-enol tautomerism generates chromene products (e.g., 105 , 106 ) under solvent-driven conditions .

Catalytic Modifications

Comparison with Similar Compounds

Comparison with Structurally Similar Barbiturates

The following table compares key attributes of 5-Cyclopentylbarbituric Acid (hypothetical) with four well-documented analogs from the evidence:

Key Observations:

Substituent Effects on Lipophilicity :

- Cyclopentyl (5-membered saturated ring) is expected to confer moderate lipophilicity compared to Cyclobarbital’s cyclohexenyl (6-membered unsaturated ring). This difference may influence blood-brain barrier penetration and duration of action .

- Allyl groups (e.g., Butalbital, Secobarbital) enhance metabolic susceptibility, leading to shorter half-lives compared to purely alkyl-substituted derivatives .

Solubility Trends: All analogs exhibit low water solubility due to hydrophobic substituents.

Therapeutic Implications :

- Cyclic substituents (e.g., cyclohexenyl in Cyclobarbital) are associated with shorter durations of action, while branched alkyl chains (e.g., Amobarbital) prolong activity . A cyclopentyl group might balance these properties, offering intermediate metabolic stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Cyclopentylbarbituric Acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of urea with cyclopentyl-substituted malonate derivatives. A standard protocol uses sodium ethoxide (prepared from sodium metal and ethanol) to catalyze the reaction between diethyl malonate and urea, followed by cyclization. Optimization includes controlling reaction temperature (80–100°C), stoichiometric ratios (1:1.2 urea:malonate), and purification via recrystallization using ethanol-water mixtures. Variations in alkyl substituents (e.g., cyclopentyl vs. isoamyl groups) require adjustments in reaction time and catalyst concentration .

Q. How is the purity and structural identity of this compound confirmed using analytical techniques?

- Methodological Answer : Characterization involves a combination of:

- Melting Point Analysis : Compare observed values with literature data (e.g., barbiturates with 5-alkyl substituents typically melt between 140–190°C depending on substituent size ).

- Spectroscopy : FT-IR for carbonyl (C=O) and N-H stretches (1700–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively), and <sup>1</sup>H/<sup>13</sup>C NMR for cyclopentyl proton environments (δ 1.5–2.5 ppm) .

- Chromatography : HPLC or GC-MS with reference standards (e.g., barbiturate analytical standards like SCB-402-FA for secobarbital derivatives) to verify retention times and fragmentation patterns .

Advanced Research Questions

Q. How do substituents at the 5-position influence the physicochemical properties of barbituric acid derivatives?

- Methodological Answer : Substituent effects are systematically studied via:

- Comparative Solubility Tests : Measure solubility in polar (water, ethanol) vs. non-polar solvents (chloroform) to assess lipophilicity. For example, 5-ethyl-5-phenyl derivatives (phenobarbital) show lower aqueous solubility than 5-allyl-substituted analogs due to increased hydrophobicity .

- Thermal Stability Analysis : TGA/DSC to determine decomposition temperatures. Cyclopentyl groups enhance thermal stability compared to linear alkyl chains (e.g., 5-ethyl derivatives decompose at ~160°C vs. 190°C for cyclopentyl analogs) .

- pKa Determination : Use potentiometric titration to evaluate acidity; 5-alkyl substituents reduce acidity (pKa ~7.8–8.2) compared to unsubstituted barbituric acid (pKa ~4.0) .

Q. What methodological challenges arise in resolving contradictory data on the stability of 5-alkylbarbituric acids under varying pH conditions?

- Methodological Answer : Contradictions often stem from:

- Buffer System Artifacts : Phosphate buffers may complex with barbiturates, altering degradation rates. Use non-interacting buffers (e.g., Tris-HCl) and validate via LC-MS to track degradation products .

- Substituent-Specific Reactivity : Cyclopentyl groups confer steric hindrance, slowing hydrolysis compared to smaller substituents (e.g., ethyl). Compare degradation kinetics using Arrhenius plots across pH 1–13 to isolate substituent effects .

- Data Normalization : Control for ionic strength and temperature variations using standardized protocols (e.g., ICH Q1A guidelines) .

Q. What strategies are recommended for designing experiments to study the reactivity of this compound with nucleophiles?

- Methodological Answer :

- Reaction Screening : Use a matrix of nucleophiles (e.g., pyridine, amines) and solvents (DMF, THF) under inert atmospheres. Monitor reactions via <sup>1</sup>H NMR in real-time to detect intermediate adducts .

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks, focusing on carbonyl vs. N-H reactivity .

- Isolation of Products : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterize using high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.